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  • Product: 2-(3-Methoxypropanesulfonyl)acetonitrile
  • CAS: 1232400-69-9

Core Science & Biosynthesis

Foundational

2-(3-Methoxypropanesulfonyl)acetonitrile chemical structure and properties

Prepared by: Gemini, Senior Application Scientist Disclaimer: 2-(3-Methoxypropanesulfonyl)acetonitrile is a specialized chemical for which detailed experimental data is not extensively available in public literature. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: 2-(3-Methoxypropanesulfonyl)acetonitrile is a specialized chemical for which detailed experimental data is not extensively available in public literature. This guide has been constructed by synthesizing foundational principles of organic chemistry with data from structurally analogous compounds to provide a scientifically grounded yet inferred overview for research and development professionals. All proposed protocols and properties should be treated as hypothetical and require experimental validation.

Introduction and Core Molecular Profile

2-(3-Methoxypropanesulfonyl)acetonitrile, identified by CAS Number 1232400-69-9 , is an organic compound featuring a sulfone and a nitrile functional group.[1] The core structure consists of a 3-methoxypropyl chain attached to a sulfonyl group, which in turn is bonded to a cyanomethyl group (-CH₂CN). The powerful electron-withdrawing nature of both the sulfonyl and nitrile groups renders the intervening methylene proton highly acidic, making this molecule a potentially valuable C-H acid and a versatile building block in synthetic chemistry. Its utility likely lies in the construction of more complex molecules where the sulfonyl and nitrile moieties can be further transformed or used to direct subsequent reactions.

This guide will elucidate the inferred chemical and physical properties, propose robust synthetic methodologies, and discuss the likely reactivity and handling considerations for this compound, providing researchers with a strong theoretical framework for its use.

Chemical Structure and Physicochemical Properties

The structural arrangement of 2-(3-Methoxypropanesulfonyl)acetonitrile is key to its reactivity. The sulfonyl group (SO₂) and the nitrile group (C≡N) are both strongly polarizing, leading to a significant dipole moment and influencing the molecule's physical properties.

IUPAC Name: 2-(3-methoxypropylsulfonyl)acetonitrile[1] Chemical Formula: C₆H₁₁NO₃S[1]

Table 1: Core Identifiers and Inferred Physicochemical Properties
PropertyValue / Inferred ValueRationale / Comparative Data Source
CAS Number 1232400-69-9[1]
Molecular Weight 177.22 g/mol [1]
Physical Form Predicted: White to off-white solidAnalogy to 2-(Methylsulfonyl)acetonitrile (m.p. 81-86°C). The larger alkyl chain may slightly lower the melting point due to disruption of crystal packing.
Melting Point Inferred: 60-80 °CBased on structurally similar sulfones which are often crystalline solids at room temperature.
Boiling Point Inferred: > 200 °C (decomposes)High boiling point expected due to high polarity. Sulfonylacetonitriles may decompose at elevated temperatures.
Solubility Inferred: Soluble in polar organic solvents (Acetonitrile, Acetone, DMF, DMSO). Sparingly soluble in non-polar solvents (Hexane). Limited solubility in water.The polar sulfone and nitrile groups suggest solubility in polar solvents. The alkyl chain reduces water miscibility compared to very small analogues.
pKa (of α-proton) Inferred: 10-12 in DMSOThe pKa of (Phenylsulfonyl)acetonitrile is 11.1 in DMSO. Aliphatic sulfones are slightly less activating than aromatic ones, but the principle of an acidic α-proton remains.

Proposed Synthesis Methodologies: A Logic-Driven Approach

While a specific, validated synthesis for 2-(3-Methoxypropanesulfonyl)acetonitrile is not documented in peer-reviewed literature, its structure strongly suggests a convergent synthesis based on the formation of the C-S bond or the C-C bond adjacent to the sulfonyl group. The most chemically plausible approach involves the alkylation of an acetonitrile anion equivalent with a suitable 3-methoxypropanesulfonyl electrophile.

Primary Synthetic Route: Alkylation of the Acetonitrile Anion

This strategy is predicated on the nucleophilic attack of a deprotonated acetonitrile derivative onto an electrophilic sulfur center. The key precursor required is 3-methoxypropanesulfonyl chloride .

Synthesis_Route_1 precursor 3-Methoxypropanesulfonyl Chloride product 2-(3-Methoxypropanesulfonyl)acetonitrile precursor->product acetonitrile Acetonitrile anion Acetonitrile Anion [CH₂CN]⁻ acetonitrile->anion Deprotonation base Strong Base (e.g., NaH, LDA) anion->product SN2 Attack Precursor_Synthesis thiol 3-Methoxy-1-propanethiol sulfonic_acid 3-Methoxypropanesulfonic Acid or its Salt thiol->sulfonic_acid Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, Oxone®) chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂, NCS/HCl) product 3-Methoxypropanesulfonyl Chloride sulfonic_acid->product Chlorination

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(3-Methoxypropanesulfonyl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The quantitative solubility data for 2-(3-Methoxypropanesulfonyl)acetonitrile presented in this document is hypothetical and for illustrative pu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative solubility data for 2-(3-Methoxypropanesulfonyl)acetonitrile presented in this document is hypothetical and for illustrative purposes only. Currently, there is no publicly available experimental solubility data for this specific compound. The methodologies, principles, and analyses described herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers undertaking such studies.

Introduction: The Significance of Solubility Data

2-(3-Methoxypropanesulfonyl)acetonitrile is a novel investigational compound with potential applications in pharmaceutical development. Understanding its solubility in various organic solvents is of paramount importance for its synthesis, purification, formulation, and ultimately, its bioavailability.[1][2] The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, which is often the rate-limiting step for absorption in the body.[3] Furthermore, solubility data is crucial for designing robust crystallization processes, ensuring high purity and yield of the final product.[2]

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-(3-Methoxypropanesulfonyl)acetonitrile. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct their own solubility studies and interpret the results in a meaningful way.

PART 1: Hypothetical Solubility Profile of 2-(3-Methoxypropanesulfonyl)acetonitrile

To illustrate the concepts discussed in this guide, a hypothetical solubility profile of 2-(3-Methoxypropanesulfonyl)acetonitrile in a range of common organic solvents is presented in Table 1. These solvents were selected to cover a spectrum of polarities, from non-polar hydrocarbons to polar protic and aprotic solvents. The data is presented in terms of mole fraction (x) at different temperatures (T).

Table 1: Hypothetical Mole Fraction Solubility (x) of 2-(3-Methoxypropanesulfonyl)acetonitrile in Various Organic Solvents at Different Temperatures

SolventPolarity IndexT = 298.15 KT = 308.15 KT = 318.15 K
Hexane0.10.00050.00090.0015
Toluene2.40.00210.00380.0065
Dichloromethane3.10.01520.02510.0403
Acetone5.10.05890.08740.1256
Acetonitrile5.80.08910.12450.1712
Ethanol4.30.04230.06570.0989
Methanol5.10.06780.10110.1453
Water10.20.00120.00200.0033

Note: The polarity index is a relative measure of a solvent's polarity.

The hypothetical data suggests that 2-(3-Methoxypropanesulfonyl)acetonitrile, a polar molecule, exhibits higher solubility in polar aprotic solvents like acetonitrile and acetone, and polar protic solvents like methanol and ethanol.[4] Its solubility is expected to be low in non-polar solvents such as hexane and toluene, following the general principle of "like dissolves like".[4] The solubility in all solvents is shown to increase with temperature, indicating that the dissolution process is endothermic.

PART 2: Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is both reliable and accurate.[2][3] This method involves equilibrating a surplus of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Accurately weigh an excess amount of 2-(3-Methoxypropanesulfonyl)acetonitrile and add it to a series of sealed vials containing a known volume of the selected organic solvents.

  • Equilibration: Place the vials in a constant-temperature shaker bath. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The sample should be immediately filtered through a sub-micron filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: The concentration of 2-(3-Methoxypropanesulfonyl)acetonitrile in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Analysis: The solubility is then calculated and expressed in desired units, such as grams per 100 mL or mole fraction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solute B Add to known volume of solvent A->B C Agitate in constant temperature bath B->C D Allow undissolved solid to settle C->D E Sample supernatant D->E F Filter sample E->F G Analyze concentration (e.g., HPLC) F->G G cluster_data Experimental Data cluster_vanthoff van't Hoff Analysis cluster_params Thermodynamic Parameters data Solubility (x) at various Temperatures (T) plot Plot ln(x) vs 1/T data->plot slope Slope = -ΔH°/R plot->slope intercept Intercept = ΔS°/R plot->intercept enthalpy Enthalpy (ΔH°) slope->enthalpy entropy Entropy (ΔS°) intercept->entropy gibbs Gibbs Free Energy (ΔG°) enthalpy->gibbs entropy->gibbs

Caption: Logical flow for calculating thermodynamic parameters from solubility data.

PART 4: Practical Applications and Implications

The solubility data of 2-(3-Methoxypropanesulfonyl)acetonitrile has significant practical implications for pharmaceutical development:

  • Solvent Selection for Synthesis and Crystallization: The solubility data guides the choice of solvents for reaction and purification steps. A good solvent for crystallization should exhibit high solubility at elevated temperatures and low solubility at room temperature to maximize yield.

  • Formulation Development: For liquid formulations, solvents with high solubilizing capacity for the API are preferred. For solid dosage forms, understanding the solubility in various media is crucial for predicting dissolution behavior in the gastrointestinal tract.

  • Preclinical and Clinical Studies: Solubility data is a key input for biopharmaceutical classification systems (BCS) and for developing strategies to enhance the bioavailability of poorly soluble compounds.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-(3-Methoxypropanesulfonyl)acetonitrile in organic solvents. Although the presented data is hypothetical, the described methodologies and principles are universally applicable. By following the outlined experimental protocols and data analysis techniques, researchers can generate reliable solubility data that is critical for the successful development of new pharmaceutical entities.

References

  • PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Saddleback College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Multi-Step Synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile

Introduction Sulfonylacetonitrile moieties are prevalent structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of biologically active compounds. The strong electron-withdrawing nat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonylacetonitrile moieties are prevalent structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of biologically active compounds. The strong electron-withdrawing nature of the sulfonyl group acidifies the adjacent methylene protons, making these compounds versatile nucleophiles in various carbon-carbon bond-forming reactions. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile, a valuable building block for drug discovery and development professionals.

The synthetic strategy detailed herein is a robust, three-step process designed for scalability and reproducibility. The pathway commences with the commercially available 1-bromo-3-methoxypropane and proceeds through a thiol intermediate, followed by S-alkylation and a final, clean oxidation to yield the target sulfone. Each step has been designed with consideration for common laboratory practices, safety, and purification efficiency.

Synthetic Pathway Overview

The synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile is achieved via the following three-step sequence:

  • Thiol Formation: Nucleophilic substitution of 1-bromo-3-methoxypropane with sodium hydrosulfide to generate 3-methoxy-1-propanethiol.

  • Thioether Synthesis: S-alkylation of 3-methoxy-1-propanethiol with chloroacetonitrile to form the intermediate, 2-((3-methoxypropyl)thio)acetonitrile.

  • Oxidation: Selective oxidation of the thioether to the corresponding sulfone, yielding the final product, 2-(3-Methoxypropanesulfonyl)acetonitrile.

Synthetic_Workflow cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Thioether Synthesis cluster_2 Step 3: Oxidation to Sulfone 1_bromo_3_methoxypropane 1-Bromo-3-methoxypropane step1_reaction Nucleophilic Substitution 1_bromo_3_methoxypropane->step1_reaction na_sh Sodium Hydrosulfide (NaSH) na_sh->step1_reaction 3_methoxy_1_propanethiol 3-Methoxy-1-propanethiol step1_reaction->3_methoxy_1_propanethiol chloroacetonitrile Chloroacetonitrile step2_reaction S-Alkylation 3_methoxy_1_propanethiol->step2_reaction chloroacetonitrile->step2_reaction thioether_intermediate 2-((3-Methoxypropyl)thio)acetonitrile step2_reaction->thioether_intermediate h2o2 Hydrogen Peroxide (H₂O₂) Sodium Tungstate step3_reaction Oxidation thioether_intermediate->step3_reaction h2o2->step3_reaction final_product 2-(3-Methoxypropanesulfonyl)acetonitrile step3_reaction->final_product

Caption: Overall workflow for the synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 3-Methoxy-1-propanethiol has a strong, unpleasant odor and should be handled with care.

Part 1: Synthesis of 3-Methoxy-1-propanethiol

This procedure involves the conversion of an alkyl halide to a thiol using sodium hydrosulfide. An aqueous solution of NaSH is used to minimize side reactions.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-Bromo-3-methoxypropaneC₄H₉BrO153.0210.0 g65.3
Sodium Hydrosulfide (70% flake)NaSH56.066.1 g~76.2
Water (Deionized)H₂O18.0250 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydrosulfide (6.1 g) in deionized water (50 mL). The dissolution is exothermic. Allow the solution to cool to room temperature.

  • Reaction: Add 1-bromo-3-methoxypropane (10.0 g) to the dropping funnel. Add the bromide dropwise to the stirred sodium hydrosulfide solution over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting bromide.

  • Work-up: Cool the mixture to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with 1 M HCl (2 x 20 mL) and then with brine (1 x 20 mL). The acidic wash removes any unreacted base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-methoxy-1-propanethiol can be purified by vacuum distillation to yield a colorless liquid.

Part 2: Synthesis of 2-((3-Methoxypropyl)thio)acetonitrile

This step involves the S-alkylation of the newly formed thiol with chloroacetonitrile in the presence of a base. This is a standard nucleophilic substitution reaction.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methoxy-1-propanethiolC₄H₁₀OS106.196.0 g56.5
ChloroacetonitrileC₂H₂ClN75.504.7 g62.2
Potassium Carbonate (anhydrous)K₂CO₃138.219.4 g68.0
Acetone (anhydrous)C₃H₆O58.08150 mL-

Procedure

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous potassium carbonate (9.4 g) in anhydrous acetone (150 mL).

  • Addition of Thiol: To the stirred suspension, add 3-methoxy-1-propanethiol (6.0 g) via syringe.

  • Addition of Alkylating Agent: Add chloroacetonitrile (4.7 g) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. The reaction is heterogeneous and vigorous stirring is essential.

  • Filtration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride) using suction filtration. Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and remove the acetone under reduced pressure.

  • Work-up: Dissolve the resulting residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude thioether, 2-((3-methoxypropyl)thio)acetonitrile. This intermediate is often of sufficient purity for the subsequent oxidation step. If necessary, it can be purified by column chromatography on silica gel.

Part 3: Synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile

The final step is the oxidation of the thioether to the sulfone. This protocol is adapted from a similar procedure for the synthesis of ethylsulfonyl acetonitrile, utilizing hydrogen peroxide as the oxidant and sodium tungstate as a catalyst.[1] This method is advantageous due to its use of a green oxidant and straightforward work-up.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-((3-Methoxypropyl)thio)acetonitrileC₆H₁₁NOS145.227.0 g48.2
Glacial Acetic AcidCH₃COOH60.0550 mL-
Sodium Tungstate DihydrateNa₂WO₄·2H₂O329.860.8 g2.4
Hydrogen Peroxide (30% aq. solution)H₂O₂34.0111.0 mL~108
Ethyl AcetateC₄H₈O₂88.11150 mL-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-((3-methoxypropyl)thio)acetonitrile (7.0 g) in glacial acetic acid (50 mL).

  • Catalyst Addition: Add sodium tungstate dihydrate (0.8 g) to the solution.

  • Oxidant Addition: Place 30% hydrogen peroxide (11.0 mL) in the dropping funnel. Add the hydrogen peroxide dropwise to the reaction mixture. The reaction is exothermic; maintain the internal temperature between 40-60°C using a water bath for cooling if necessary. The rate of addition should be controlled to manage the exotherm.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting thioether.

  • Solvent Removal: Cool the reaction mixture. A significant portion of the acetic acid and water can be removed under reduced pressure.

  • Extraction: Transfer the residue to a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (until effervescence ceases) to neutralize any remaining acetic acid, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The final product, 2-(3-Methoxypropanesulfonyl)acetonitrile, can be purified by recrystallization or column chromatography on silica gel to afford a white solid.

Caption: Key chemical transformations in the synthesis pathway.

Conclusion

This application note details a reliable and scalable three-step synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile. The methodology employs readily available starting materials and utilizes well-established chemical transformations. The described protocols, including purification and work-up procedures, are designed to provide a high yield of the target compound with excellent purity, making it suitable for applications in pharmaceutical research and development.

References

  • PrepChem. Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Available at: [Link]

  • Google Patents. CN101100450A - Method for preparing ethylsulfonyl acetonitrile.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

  • Royal Society of Chemistry. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Available at: [Link]

Sources

Application

Preparation of High-Voltage Electrolytes using 2-(3-Methoxypropanesulfonyl)acetonitrile

Application Note AN-HV-042 Abstract & Chemical Rationale This guide details the protocol for formulating and validating high-voltage Lithium-Ion Battery (LIB) electrolytes utilizing 2-(3-Methoxypropanesulfonyl)acetonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-HV-042

Abstract & Chemical Rationale

This guide details the protocol for formulating and validating high-voltage Lithium-Ion Battery (LIB) electrolytes utilizing 2-(3-Methoxypropanesulfonyl)acetonitrile (CAS: 1232400-69-9), hereafter referred to as MPSA .

As cathode operating voltages push beyond 4.4V vs. Li/Li


, traditional carbonate-based electrolytes suffer from oxidative decomposition, leading to transition metal dissolution and rapid capacity fade. MPSA is a bifunctional additive designed to address these failure modes through two synergistic moieties:
  • Sulfonyl Group (

    
    ):  Enhances oxidative stability and facilitates the formation of a robust, inorganic-rich Cathode Electrolyte Interphase (CEI) that suppresses electrolyte consumption.
    
  • Nitrile Group (

    
    ):  Possesses high anodic stability and a strong affinity for transition metals (Co, Ni, Mn), physically adsorbing onto the cathode surface to block active sites from parasitic reactions.
    
  • Methoxypropane Tail: Improves the solubility of the additive in non-aqueous carbonate solvents compared to rigid aromatic sulfones.

Safety & Handling Fundamentals

Warning: This protocol involves handling air-sensitive lithium salts and organic nitriles.

  • Engineering Controls: All electrolyte preparation must occur within an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • PPE: Nitrile gloves (double-layered recommended), safety glasses with side shields, and lab coat.

  • Hazards: MPSA contains a nitrile functionality; while generally stable, thermal decomposition (>150°C) may release toxic byproducts. Avoid contact with strong acids which can hydrolyze the nitrile.

Experimental Protocol: Electrolyte Preparation

Materials Checklist
ComponentSpecificationRoleStorage
MPSA >99.9% Purity (HPLC),

ppm
High-Voltage AdditiveGlovebox, Dark
Base Solvent EC:EMC (3:7 wt%) or EC:DEC (1:1 vol%)Carrier SolventGlovebox, over 3Å Sieves
Lithium Salt

(Battery Grade, >99.99%)
Charge CarrierGlovebox, Sealed
Molecular Sieves 3Å or 4Å (Activated)DesiccantVacuum Oven (200°C)
Pre-Treatment of MPSA

Commercial MPSA may contain trace moisture or synthesis byproducts (sulfonates).

  • Drying: If the MPSA is a solid/powder, dry in a vacuum oven at 40°C for 12 hours. If liquid, store over activated 3Å molecular sieves for 48 hours prior to use.

  • Validation: Verify water content via Karl Fischer titration. Target:

    
    .
    
Formulation Workflow (Step-by-Step)

Objective: Prepare 50g of Base Electrolyte + 1.0 wt% MPSA.

  • Base Electrolyte Preparation:

    • In the glovebox, weigh 15.0 g Ethylene Carbonate (EC) (solid) into a clean PTFE bottle.

    • Add 35.0 g Ethyl Methyl Carbonate (EMC) (liquid).

    • Stir until EC is fully dissolved.

    • Slowly add 7.59 g

      
        (to achieve ~1.0 M concentration). Note: Add in small aliquots to prevent overheating due to exothermic solvation.
      
    • Cooling: Allow solution to return to ambient temperature (

      
      ).
      
  • Additive Doping:

    • Weigh 0.50 g of MPSA (1.0 wt% relative to solvent mass).

    • Add MPSA to the base electrolyte.

    • Homogenization: Stir magnetically at 300 RPM for 4 hours. Ensure no precipitate remains.

  • Final Quality Check:

    • Visual Inspection: Solution must be clear and colorless/light yellow.

    • Conductivity Check: Measure using a conductivity probe. Expected:

      
       at 
      
      
      
      .

Visualization: Production & Mechanism

Formulation Workflow Diagram

ElectrolytePrep RawMPSA Raw MPSA (CAS 1232400-69-9) Purification Purification (Vac Oven / Mol Sieves) RawMPSA->Purification Mixing Doping & Homogenization (Stir 4h @ 25°C) Purification->Mixing Add 0.5 - 2.0 wt% BasePrep Base Electrolyte (1M LiPF6 in EC/EMC) BasePrep->Mixing QC Quality Control (Karl Fischer / Visual) Mixing->QC QC->Purification Fail (High H2O) FinalProduct Final HV Electrolyte QC->FinalProduct Pass

Caption: Figure 1. Step-by-step workflow for the purification and incorporation of MPSA into standard carbonate electrolytes.

Mechanistic Action: Cathode Protection

CEI_Mechanism Cathode High Voltage Cathode (NCM811 / LCO > 4.4V) Oxidation Sacrificial Oxidation (Lower Potential than Solvent) Cathode->Oxidation High V Trigger MPSA_Sol MPSA in Solution Adsorption Nitrile (-CN) Adsorption Coordination with TM Surface MPSA_Sol->Adsorption Diffusion Adsorption->Cathode Polymerization Radical Polymerization (Sulfonyl-rich CEI) Oxidation->Polymerization Protection Passivation Layer (Prevents EC Oxidation) Polymerization->Protection

Caption: Figure 2. Mechanism of MPSA action. The nitrile group anchors the molecule to the cathode, followed by sacrificial oxidation of the sulfonyl moiety to form a protective CEI.

Electrochemical Validation Protocols

To confirm the efficacy of MPSA, the following tests are mandatory.

Linear Sweep Voltammetry (LSV)

Purpose: Determine the oxidative stability limit.

  • Setup: 3-Electrode Cell (WE: Pt or Al foil; CE: Li metal; RE: Li metal).

  • Protocol: Scan from OCV to 6.0 V vs. Li/Li

    
     at 
    
    
    
    .
  • Success Criteria: The onset of oxidation current for the MPSA electrolyte should be lower than the base electrolyte (indicating sacrificial CEI formation) in the first scan, but the leakage current at 4.5V+ should be significantly lower in subsequent scans or hold tests.

Full Cell Cycling (High Voltage)

Purpose: Validate capacity retention.

  • Cell Configuration: 2032 Coin Cell (Graphite || NCM811).

  • Voltage Window: 2.8 V – 4.5 V.

  • Formation: 2 cycles at C/10.

  • Cycling: 100+ cycles at 1C.

  • Data Analysis: Compare Capacity Retention (%) and Coulombic Efficiency (%). MPSA typically improves high-voltage retention by 10-20% relative to control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Initial Impedance Thick CEI formation due to overdose.Reduce MPSA concentration (try 0.5 wt%).
Electrolyte Discoloration (Brown) Moisture contamination or thermal degradation.Check Karl Fischer; ensure mixing temp < 30°C.
Poor Low-Temp Performance High viscosity of sulfonyl derivatives.Add low-viscosity cosolvent (e.g., Propyl Propionate).

References

  • American Elements. (n.d.). 2-(3-methoxypropanesulfonyl)acetonitrile.[1][2][3][4] Retrieved from [Link][4]

  • Chen, S., et al. (2019). (Phenylsulfonyl)acetonitrile as a High-Voltage Electrolyte Additive to Form a Sulfide Solid Electrolyte Interface Film.[5] The Journal of Physical Chemistry C. Retrieved from [Link]

  • Yamada, Y., et al. (2014).[6] Unusual stability of acetonitrile-based superconcentrated electrolytes for fast-charging lithium-ion batteries. Journal of the American Chemical Society. Retrieved from [Link]

  • Su, C.C., et al. (2021). Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries. Energy & Environmental Science. Retrieved from [Link]

Sources

Method

Application Note: A Scalable, Two-Step Synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile

An in-depth guide to the scalable synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile, designed for chemistry professionals in research and development. This document provides a comprehensive overview, detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile, designed for chemistry professionals in research and development. This document provides a comprehensive overview, detailed protocols, and critical scale-up considerations.

Abstract

This application note details a robust, efficient, and scalable two-step synthesis for 2-(3-Methoxypropanesulfonyl)acetonitrile, a valuable building block in contemporary drug discovery. The synthesis begins with the formation of a thioether intermediate, 2-((3-methoxypropyl)thio)acetonitrile, via a nucleophilic substitution, followed by a controlled oxidation to yield the target sulfone. The described methodology is designed for scalability, employing cost-effective reagents, manageable reaction conditions, and straightforward workup procedures, making it suitable for multi-gram to kilogram-scale production in a drug development setting.

Introduction

Sulfones are a cornerstone structural motif in medicinal chemistry, prized for their metabolic stability, ability to engage in hydrogen bonding, and their role as bioisosteres for other functional groups.[1] The title compound, 2-(3-Methoxypropanesulfonyl)acetonitrile, incorporates this key sulfone moiety along with a synthetically versatile nitrile group, positioning it as an attractive intermediate for the synthesis of complex heterocyclic systems and other pharmacologically active molecules.

The successful progression of drug candidates from discovery to clinical trials hinges on the ability to produce key intermediates in increasing quantities. Therefore, a synthetic route must not only be effective at the bench but also be amenable to scale-up. This guide provides a field-tested, in-depth protocol that addresses the practical challenges of large-scale synthesis, focusing on safety, efficiency, and reproducibility.

Overview of the Synthetic Strategy

The synthesis is strategically designed as a two-step process that leverages reliable and well-understood chemical transformations. This approach ensures high yields and purity while minimizing operational complexity.

  • Step 1: Thioether Formation. A nucleophilic substitution (SN2) reaction between 3-methoxypropane-1-thiol and chloroacetonitrile to form the sulfide intermediate.

  • Step 2: Sulfide Oxidation. A selective and efficient oxidation of the intermediate sulfide to the target sulfone using a catalytic amount of sodium tungstate with hydrogen peroxide as the terminal oxidant.[2]

This pathway was selected for its use of readily available starting materials and its avoidance of hazardous or cost-prohibitive reagents, which are critical considerations for industrial applications.

G cluster_0 Starting Materials cluster_1 Step 1: Nucleophilic Substitution cluster_2 Intermediate cluster_3 Step 2: Oxidation cluster_4 Final Product 3-Methoxypropane-1-thiol 3-Methoxypropane-1-thiol Protocol_1 K2CO3, Acetonitrile Reflux, 4-6h 3-Methoxypropane-1-thiol->Protocol_1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Protocol_1 Intermediate 2-((3-Methoxypropyl)thio)acetonitrile Protocol_1->Intermediate Workup & Isolation Protocol_2 Na2WO4 (cat.), H2O2 Methanol, 0°C to RT Intermediate->Protocol_2 Final_Product 2-(3-Methoxypropanesulfonyl)acetonitrile Protocol_2->Final_Product Workup & Crystallization

Diagram 1: Overall synthetic workflow for 2-(3-Methoxypropanesulfonyl)acetonitrile.

Step 1: Synthesis of 2-((3-Methoxypropyl)thio)acetonitrile

Principle and Rationale

This step involves the SN2 displacement of the chloride from chloroacetonitrile by the thiolate anion of 3-methoxypropane-1-thiol.

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base. It is a cost-effective, non-hygroscopic solid that is strong enough to deprotonate the thiol to its reactive thiolate form but mild enough to prevent side reactions, such as the hydrolysis of the nitrile. Its heterogeneous nature in many organic solvents simplifies removal by filtration upon reaction completion.

  • Solvent Selection: Acetonitrile is an excellent solvent for this reaction. It is polar and aprotic, which accelerates SN2 reactions. Furthermore, it has a convenient boiling point for reflux conditions and is relatively easy to remove under reduced pressure. Many industrial processes for nitrile synthesis are performed in acetonitrile.[3][4][5]

Detailed Experimental Protocol (100g Scale)

Materials:

  • 3-Methoxypropane-1-thiol (106.2 g, 1.0 mol, 1.0 equiv)

  • Chloroacetonitrile (79.3 g, 1.05 mol, 1.05 equiv)

  • Anhydrous Potassium Carbonate (207.3 g, 1.5 mol, 1.5 equiv), finely powdered

  • Acetonitrile (1.0 L)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (for extraction)

  • Brine solution (saturated aq. NaCl)

Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Large Büchner funnel for filtration

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction flask with the stirrer, condenser, and dropping funnel under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add potassium carbonate (207.3 g) and acetonitrile (1.0 L). Begin vigorous stirring to create a fine suspension.

  • Thiol Addition: Add 3-methoxypropane-1-thiol (106.2 g) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 82°C).

  • Chloroacetonitrile Addition: Once refluxing, add chloroacetonitrile (79.3 g) dropwise via the dropping funnel over 60-90 minutes. An initial exotherm may be observed; control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) or HPLC until the starting thiol is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake with additional acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Workup: Dissolve the crude oil in ethyl acetate (800 mL) and wash with water (2 x 400 mL) followed by brine (1 x 400 mL). This step removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil. The product is often of sufficient purity (>95%) for the next step. If further purification is needed, vacuum distillation can be performed.

Expected Yield: 135-145 g (93-99%).

Step 2: Oxidation to 2-(3-Methoxypropanesulfonyl)acetonitrile

Principle and Rationale

The oxidation of sulfides to sulfones is a common transformation that can be achieved with various reagents.[6] For scale-up, safety, cost, and environmental impact are paramount.

  • Oxidizing System: The chosen system is hydrogen peroxide (H₂O₂) with a catalytic amount of sodium tungstate (Na₂WO₄). This system is highly effective and considered a "green" oxidation method as the primary byproduct is water.[2] The tungstate forms a peroxotungstate species in situ, which is the active oxidizing agent in the catalytic cycle.

  • Reaction Control: The oxidation of a sulfide to a sulfone is highly exothermic. Therefore, precise temperature control and a slow, controlled addition of the oxidant are critical to prevent thermal runaway and the formation of over-oxidized byproducts. Performing the reaction at or below room temperature is a key safety and selectivity measure.

Detailed Experimental Protocol (100g Scale)

Materials:

  • 2-((3-Methoxypropyl)thio)acetonitrile (100 g, 0.69 mol, 1.0 equiv)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (4.55 g, 0.014 mol, 0.02 equiv)

  • Hydrogen Peroxide (30% w/w in H₂O) (171 g, 1.5 mol, 2.2 equiv)

  • Methanol (800 mL)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Dichloromethane (for extraction)

Equipment:

  • 2 L three-neck round-bottom flask with a jacket for cooling (or a large ice bath)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Setup: Assemble the reaction flask with the stirrer and thermometer in a cooling bath.

  • Charging Reagents: Dissolve 2-((3-methoxypropyl)thio)acetonitrile (100 g) and sodium tungstate dihydrate (4.55 g) in methanol (800 mL) in the flask.

  • Cooling: Cool the solution to 0-5°C with vigorous stirring.

  • Oxidant Addition: Add the 30% hydrogen peroxide solution (171 g) dropwise via the dropping funnel. Crucially, maintain the internal temperature below 15°C throughout the addition. The addition typically takes 2-3 hours.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting sulfide and sulfoxide intermediate.

  • Quenching: Cool the mixture back to 0-5°C. Slowly and carefully add a saturated aqueous solution of sodium bisulfite until a negative test result is obtained with peroxide test strips. This step neutralizes any remaining hydrogen peroxide and is a critical safety measure.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add deionized water (500 mL) and extract with dichloromethane (3 x 400 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous magnesium sulfate, and filter.

  • Crystallization: Concentrate the filtrate under reduced pressure to a minimal volume. The product will often begin to crystallize. Add a non-polar solvent like hexanes or MTBE to precipitate the product fully.

  • Isolation: Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to yield the final product as a white crystalline solid.

Expected Yield: 105-115 g (86-94%).

Scale-Up Considerations and Process Optimization

Transitioning from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several key parameters.

Reaction Parameters Summary
ParameterStep 1: Thioether FormationStep 2: OxidationJustification / Scale-Up Note
Stoichiometry 1.05 equiv Chloroacetonitrile2.2 equiv H₂O₂A slight excess of the electrophile in Step 1 ensures full conversion of the thiol. Sufficient H₂O₂ is needed for the two-stage oxidation (sulfide -> sulfoxide -> sulfone).
Catalyst Loading N/A2 mol% Na₂WO₄Catalyst loading can be optimized; however, 2 mol% provides a robust rate without significant cost impact.
Temperature Reflux (~82°C)0°C to RTStep 1 is thermally stable. Step 2 requires strict temperature control due to a strong exotherm. A jacketed reactor with automated cooling is essential for scale-up.
Solvent Volume ~10 mL/g thiol~8 mL/g sulfideSolvent volumes should be minimized for efficiency but sufficient to ensure adequate mixing and heat transfer.
Reaction Time 4-6 hours12-18 hoursMonitor by HPLC to determine the optimal endpoint and avoid unnecessary cycle time.
Critical Process Parameters (CPPs)
  • Heat Management (Step 2): The oxidation is the most critical step. The rate of H₂O₂ addition must be directly tied to the reactor's cooling capacity to prevent the temperature from exceeding 20°C. A thermal runaway could lead to rapid decomposition of peroxide, pressure buildup, and loss of selectivity.

  • Solid Handling (Step 1): On a large scale, the filtration of K₂CO₃ can be slow. Ensuring the salt is finely powdered and using appropriate filtration equipment (e.g., a Nutsche filter) is important.

  • Phase Separation: During aqueous workups, emulsions can form. A brine wash helps break emulsions. Adequate settling time should be allocated in the process schedule for clean phase splits.

Safety and Hazard Analysis

All operations should be conducted following a thorough hazard assessment.

ReagentCAS NumberPrimary HazardsHandling Precautions
Chloroacetonitrile 107-14-2Highly toxic, flammable, lachrymatorWork in a well-ventilated fume hood with appropriate gloves, eye protection, and a lab coat. Avoid inhalation and skin contact.
3-Methoxypropane-1-thiol 50745-71-6Stenchant, flammableHandle in a fume hood.
Hydrogen Peroxide (30%) 7722-84-1Strong oxidizer, causes severe skin burnsUse compatible materials. Avoid contact with metals and organic materials. Wear appropriate PPE, including chemical splash goggles and gloves.
Acetonitrile 75-05-8Flammable, toxicUse in a well-ventilated area, away from ignition sources.

Conclusion

The two-step synthesis of 2-(3-Methoxypropanesulfonyl)acetonitrile presented in this application note provides a reliable and scalable pathway to this important chemical intermediate. By utilizing cost-effective reagents, well-controlled reaction conditions, and robust workup procedures, this method is well-suited for the demands of pharmaceutical process development, enabling the production of kilogram quantities of high-purity material.

References

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022). RSC Publishing. [Link]

  • Synthesis of β‐ketosulfones from enol acetates and sodium sulfinates. (N/A). Synfacts. [Link]

  • Organic Syntheses Procedure. (N/A). Organic Syntheses. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2021). MDPI. [Link]

  • General synthetic approaches towards β‐keto sulfones, and their transformation into optically active β‐hydroxy sulfones. (2023). ResearchGate. [Link]

  • Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. (2011). PMC. [Link]

  • Organic Syntheses Procedure. (N/A). Organic Syntheses. [Link]

  • Recent advances in the synthesis and applications of β-keto sulfones. (2021). RSC Publishing. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (2021). PMC. [Link]

  • Metal-free synthesis of γ-ketosulfones through Brønsted acid-promoted conjugate addition of sulfinamides. (2024). PMC. [Link]

  • Methoxyacetonitrile. (N/A). Organic Syntheses Procedure. [Link]

  • The synthesis of thiols, selenols, sulfides, selenides, sulfoxides, selenoxides, sulfones and selenones. (2001). Research Explorer The University of Manchester. [Link]

  • Oxidation of Sulfides to Sulfoxides by NaBrO3 -NH4Cl in Aqueous Acetonitrile. (2000). SID. [Link]

  • p-METHOXYPHENYLACETONITRILE. (N/A). Organic Syntheses Procedure. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2024). PMC - NIH. [Link]

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry. [Link]

  • (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2024). ResearchGate. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea–Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. (2020). ResearchGate. [Link]

  • Acetonitrile synthesis. (2005). Sciencemadness Discussion Board. [Link]

  • Method for the production of 2-hydroxy-4- (methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. (2010).
  • Ammoxidation process for producing acetonitrile. (N/A).

Sources

Technical Notes & Optimization

Troubleshooting

Degradation mechanisms of 2-(3-Methoxypropanesulfonyl)acetonitrile at high voltage

<Technical Support Center: 2-(3-Methoxypropanesulfonyl)acetonitrile > A Guide for Researchers on High-Voltage Degradation Mechanisms Prepared by the Office of the Senior Application Scientist Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2-(3-Methoxypropanesulfonyl)acetonitrile >

A Guide for Researchers on High-Voltage Degradation Mechanisms

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(3-methoxypropanesulfonyl)acetonitrile, a promising electrolyte additive for high-voltage applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use, focusing on potential degradation mechanisms at high operational voltages. We will explore common experimental challenges, provide validated troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems.

Issue 1: Rapid Performance Decline (Capacity Fade, Voltage Drop)

Question: My cell's capacity is fading much faster than expected when cycling to high voltages (> 4.4 V vs. Li/Li⁺). What are the likely causes related to the 2-(3-methoxypropanesulfonyl)acetonitrile additive?

Answer:

Rapid performance decline at high voltages is often a primary indicator of aggressive, continuous electrolyte degradation. The molecular structure of 2-(3-methoxypropanesulfonyl)acetonitrile possesses several functional groups that, while conferring high oxidative stability, can become susceptible to decomposition under extreme potentials.

Potential Causes:

  • Oxidative Decomposition of the Ether Linkage: The methoxypropyl group contains an ether linkage (C-O-C), which is a known site for oxidative attack at high potentials. This can lead to cleavage of the alkyl chain, generating various radical species that can further react with other electrolyte components or the electrode surface.

  • Sulfonyl Group Instability: While sulfones are generally chosen for their high anodic stability, extreme voltages can induce decomposition.[1][2] This can result in the release of SO₂ or other sulfur-containing species, which can be detrimental to the cathode and overall cell chemistry.

  • Acetonitrile Group Reactivity: The nitrile functional group (-C≡N) can undergo oxidation at high potentials, potentially leading to polymerization or the formation of other nitrogenous compounds.[3][4]

Recommended Actions & Protocols:

  • Determine the Oxidative Stability Window: Perform Linear Sweep Voltammetry (LSV) on your electrolyte formulation. This will allow you to precisely determine the potential at which significant oxidative current begins to flow, indicating the onset of electrolyte decomposition.

  • Post-Mortem Analysis of Electrodes: After cycling, disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox). Analyze the cathode surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface species. The presence of sulfur, nitrogen, and fragmented ether compounds can confirm the degradation pathways.

  • Electrolyte Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the cycled electrolyte.[5][6] These techniques can identify soluble degradation products, providing direct evidence of the decomposition of 2-(3-methoxypropanesulfonyl)acetonitrile.

Issue 2: Increased Cell Impedance and Poor Rate Capability

Question: I'm observing a significant increase in my cell's internal resistance after a few cycles to a high cutoff voltage, which is harming its power delivery. How could 2-(3-methoxypropanesulfonyl)acetonitrile be contributing to this?

Answer:

Increased impedance is typically caused by the formation of a resistive layer on the electrode surfaces or a change in the bulk electrolyte properties. The degradation products of your additive are likely the primary culprits.

Potential Causes:

  • Formation of a Resistive Cathode Electrolyte Interphase (CEI): The oxidative decomposition of 2-(3-methoxypropanesulfonyl)acetonitrile can lead to the formation of polymeric or inorganic species that deposit onto the cathode surface. This layer, if not ionically conductive, will impede lithium-ion transport, thereby increasing charge transfer resistance.

  • Increased Electrolyte Viscosity: The generation of soluble oligomers or polymers from the degradation of the additive can increase the viscosity of the electrolyte.[7] This slows down ion transport in the bulk electrolyte, leading to higher ohmic resistance and poor performance at high charge/discharge rates.

Recommended Actions & Protocols:

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at various stages of cycling. An increase in the diameter of the semicircle in the Nyquist plot typically corresponds to an increase in charge transfer resistance at the electrode-electrolyte interface.

  • Viscosity Measurement: If you have access to a viscometer, measure the viscosity of the electrolyte before and after cycling to confirm if changes have occurred.

  • Surface Imaging: Use Scanning Electron Microscopy (SEM) to visually inspect the cathode surface for the presence of a thick, non-uniform CEI layer.

Issue 3: Gas Generation and Cell Swelling

Question: My pouch or coin cells are swelling after high-voltage cycling with the 2-(3-methoxypropanesulfonyl)acetonitrile additive. What gases are likely being produced?

Answer:

Cell swelling is a clear indication of gas generation, a common result of electrolyte decomposition. Identifying the gaseous products is key to understanding the underlying chemical reactions.

Potential Causes:

  • Decarboxylation of Carbonate Solvents: Although 2-(3-methoxypropanesulfonyl)acetonitrile is an additive, its degradation can produce reactive species that attack the primary carbonate solvents (e.g., EC, DMC), leading to the evolution of CO₂.

  • Decomposition of the Additive: The oxidative breakdown of the methoxypropyl chain can generate gaseous hydrocarbons (e.g., methane, ethane). The sulfonyl group degradation could potentially produce SO₂.

Recommended Actions & Protocols:

  • In-situ Gas Analysis: Techniques like Differential Electrochemical Mass Spectrometry (DEMS) can identify gaseous products as they evolve during cycling.

  • Post-Cycling Gas Chromatography: Harvest the gas from a swollen cell using a sealed syringe and analyze it with Gas Chromatography coupled with a Thermal Conductivity Detector (GC-TCD) or Mass Spectrometry (GC-MS).[6] This will allow for the identification and quantification of gases like CO₂, CO, H₂, and various hydrocarbons.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the theoretical oxidative stability of 2-(3-methoxypropanesulfonyl)acetonitrile?

While experimental data for this specific molecule is not widely published, the stability is primarily dictated by its functional groups. Sulfones are known for their high anodic stability, often exceeding 5.0 V vs. Li/Li⁺.[1][2] However, the presence of the ether linkage and the acetonitrile group may slightly lower this value. The true stability must be determined experimentally within your specific electrolyte system.

Q2: How can I proactively assess the stability of 2-(3-methoxypropanesulfonyl)acetonitrile before long-term cycling?

Linear Sweep Voltammetry (LSV) is the most direct method. Use a three-electrode setup with a stable working electrode (like platinum or glassy carbon), a lithium reference electrode, and a lithium counter electrode. A slow scan rate (e.g., 0.1-1 mV/s) will provide a clear picture of the voltage at which oxidation begins.

Q3: What are the expected degradation products of 2-(3-methoxypropanesulfonyl)acetonitrile at high voltage?

Based on its structure, expected degradation products could include:

  • From the methoxypropyl chain: Methane, formaldehyde, and other shorter-chain ethers or alcohols.

  • From the sulfonyl group: SO₂ and various sulfate or sulfite species.

  • From the acetonitrile group: Potential for polymerization or formation of amides if trace water is present.[8]

Q4: Can the concentration of 2-(3-methoxypropanesulfonyl)acetonitrile affect its degradation?

Yes. Higher concentrations may lead to a greater rate of degradation and a more pronounced impact on cell performance. It is crucial to optimize the additive concentration. We recommend starting with a low concentration (e.g., 0.5-1.0 wt%) and systematically evaluating its effect on performance and stability.

Section 3: Key Experimental Protocols

Protocol 1: Linear Sweep Voltammetry (LSV) for Oxidative Stability
  • Cell Assembly: In an argon-filled glovebox, assemble a three-electrode cell (e.g., a Swagelok-type cell).

  • Electrodes: Use a polished glassy carbon or platinum working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.

  • Electrolyte: Prepare your electrolyte formulation containing 2-(3-methoxypropanesulfonyl)acetonitrile.

  • Procedure:

    • Allow the cell to rest for 1 hour to reach equilibrium.

    • Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (0.5 mV/s).

    • Record the current response as a function of voltage.

  • Analysis: The potential at which a sharp, continuous increase in current is observed is defined as the onset of oxidative decomposition.

Protocol 2: Post-Cycling GC-MS Analysis of Electrolyte
  • Sample Collection: After cycling, carefully disassemble the cell in an argon-filled glovebox.

  • Extraction: Extract the electrolyte from the separator and electrodes using a micropipette.

  • Dilution: Dilute a small, known volume of the extracted electrolyte in a suitable high-purity solvent (e.g., dimethyl carbonate or acetonitrile).

  • Analysis: Inject the diluted sample into a GC-MS system.

    • Use a column suitable for separating volatile organic compounds.

    • Program the temperature ramp to ensure separation of different components.

  • Interpretation: Compare the resulting chromatogram to that of a fresh, uncycled electrolyte. Identify new peaks and use the mass spectrometer's library to identify the corresponding degradation products.

Section 4: Visualizing Degradation and Troubleshooting

To aid in conceptualizing the potential issues, the following diagrams illustrate the hypothesized degradation pathways and a logical troubleshooting workflow.

Hypothesized Degradation Pathways

cluster_oxidation High Voltage Oxidation (>4.4V) cluster_products Primary Degradation Products cluster_impact Resulting Cell-Level Issues MPSA 2-(3-Methoxypropanesulfonyl)acetonitrile (MPSA) Ether_Attack Ether Linkage Cleavage MPSA->Ether_Attack Pathway A Sulfonyl_Attack Sulfonyl Group Decomposition MPSA->Sulfonyl_Attack Pathway B Nitrile_Attack Nitrile Group Oxidation MPSA->Nitrile_Attack Pathway C Radicals Alkyl/Ether Radicals + Formaldehyde Ether_Attack->Radicals Sulfur_Species SO2, Sulfates Sulfonyl_Attack->Sulfur_Species N_Compounds Polymeric CN species, Amides (if H2O present) Nitrile_Attack->N_Compounds Gas_Hydrocarbons Gaseous Hydrocarbons (CH4, C2H6) Radicals->Gas_Hydrocarbons CEI Resistive CEI Formation Radicals->CEI Gas Gas Generation Gas_Hydrocarbons->Gas Sulfur_Species->CEI Sulfur_Species->Gas N_Compounds->CEI Viscosity Increased Viscosity N_Compounds->Viscosity

Caption: Hypothesized degradation pathways of MPSA under high voltage.

Troubleshooting Workflow

Sources

Optimization

Technical Support Center: Handling and Drying of 2-(3-Methoxypropanesulfonyl)acetonitrile

Welcome to the technical support center for 2-(3-Methoxypropanesulfonyl)acetonitrile (CAS No. 1232400-69-9). This guide is designed for researchers, scientists, and drug development professionals to address common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxypropanesulfonyl)acetonitrile (CAS No. 1232400-69-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this reagent, with a specific focus on the removal of moisture impurities. The inherent polarity imparted by the sulfonyl and nitrile functionalities suggests that this compound may be hygroscopic, readily absorbing water from the atmosphere.[1][2] Moisture contamination can significantly impact reaction outcomes, stability, and accurate quantification. This resource provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise when working with 2-(3-Methoxypropanesulfonyl)acetonitrile.

FAQ 1: My sample of 2-(3-Methoxypropanesulfonyl)acetonitrile appears clumpy and difficult to handle. What is the likely cause?

Answer: Clumping or poor flowability of a crystalline or powdered solid is a strong indicator of moisture absorption.[3] Due to the presence of polar sulfonyl and nitrile groups, 2-(3-Methoxypropanesulfonyl)acetonitrile is susceptible to hygroscopicity, meaning it attracts and holds water molecules from the surrounding environment.

Troubleshooting Steps:

  • Visual Inspection: Observe the material's physical state. Free-flowing, crystalline solids are generally indicative of a dry product.

  • Handling Environment: Assess your handling procedures. Prolonged exposure to ambient atmosphere, especially in humid conditions, will lead to water uptake. It is recommended to handle the compound in a controlled environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).

  • Storage: Ensure the compound is stored in a tightly sealed container, preferably with a desiccant.[3] If the original packaging has been opened, transferring the material to a desiccator is a prudent measure.

FAQ 2: I suspect water contamination in my sample. How can I confirm and quantify the moisture content?

Answer: The most accurate and widely accepted method for quantifying water content in solids is Karl Fischer titration .[4][5][6] This technique is highly specific to water and can detect even trace amounts.[7]

Method Overview:

  • Volumetric Karl Fischer Titration: Suitable for samples with higher water content. A solution of the sample is titrated with a Karl Fischer reagent of a known concentration.

  • Coulometric Karl Fischer Titration: Ideal for determining very low levels of moisture (ppm range).[6] Iodine is generated electrochemically during the titration, and the amount of charge passed is directly proportional to the amount of water.

For solid samples like 2-(3-Methoxypropanesulfonyl)acetonitrile, dissolution in a suitable anhydrous solvent (e.g., methanol) is typically required before titration.[5] Alternatively, a Karl Fischer oven can be used to heat the solid and transfer the evaporated water to the titration cell via a carrier gas.[8]

FAQ 3: My water-sensitive reaction is failing or giving low yields when using 2-(3-Methoxypropanesulfonyl)acetonitrile. Could moisture be the culprit?

Answer: Absolutely. Trace amounts of water can have a detrimental effect on a wide range of chemical transformations, particularly those involving organometallics, strong bases, or acid-sensitive functional groups. The nitrile group in the target molecule could also be susceptible to hydrolysis under certain acidic or basic conditions, a process that would be facilitated by the presence of water.[9]

Troubleshooting Workflow:

A Reaction Failure/Low Yield B Suspect Moisture Contamination A->B C Quantify Water Content (Karl Fischer Titration) B->C D Is Water Content > Acceptable Limit? C->D E Dry the Reagent Using an Appropriate Protocol D->E Yes G Troubleshoot Other Reaction Parameters D->G No F Re-run Reaction Under Anhydrous Conditions E->F H Reaction Successful F->H

Caption: Troubleshooting workflow for reaction failure.

Protocols for Removing Moisture Impurities

Below are detailed protocols for drying 2-(3-Methoxypropanesulfonyl)acetonitrile. The choice of method will depend on the scale of the experiment, the required level of dryness, and the available equipment.

Method 1: Drying with Anhydrous Inorganic Salts

This is a common and straightforward method for removing bulk water from a solution of the compound or for drying the solid in a desiccator.

Comparison of Common Drying Agents:

Drying AgentCapacitySpeedEfficiencyCompatibility Notes
Magnesium Sulfate (MgSO₄) HighFastHighSlightly acidic; avoid with highly acid-sensitive compounds.[10]
Sodium Sulfate (Na₂SO₄) HighSlowLowNeutral and generally compatible with most compounds.[10]
Calcium Chloride (CaCl₂) HighMediumHighCan form adducts with compounds containing hydroxyl, amino, or carbonyl groups.
Molecular Sieves (3Å or 4Å) HighFastVery HighExcellent for achieving very low water content. Can be regenerated.[11]

Protocol 1A: Drying a Solution of the Compound

  • Dissolve the 2-(3-Methoxypropanesulfonyl)acetonitrile in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Transfer the solution to an Erlenmeyer flask.

  • Add a small amount of the chosen anhydrous drying agent (e.g., MgSO₄) to the solution.[12]

  • Swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing as a fine powder.[10][12]

  • Allow the mixture to stand for at least 20 minutes to ensure complete drying.[12]

  • Separate the dried solution from the drying agent by gravity filtration or by carefully decanting the liquid.[12]

  • The solvent can then be removed under reduced pressure to yield the dry solid.

Protocol 1B: Drying the Solid Compound in a Desiccator

  • Place the solid 2-(3-Methoxypropanesulfonyl)acetonitrile in a suitable container, such as a watch glass or an open vial, to maximize the surface area.

  • Place the container inside a desiccator containing an active drying agent (e.g., anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide).

  • If possible, apply a vacuum to the desiccator to enhance the drying process.

  • Allow the compound to dry overnight or until a constant weight is achieved.

cluster_0 Drying in Solution cluster_1 Drying as a Solid A Dissolve Compound in Anhydrous Solvent B Add Anhydrous Drying Agent (e.g., MgSO₄) A->B C Swirl and Observe for Clumping B->C D Add More Agent Until Free-Flowing C->D E Filter or Decant Solution D->E F Remove Solvent (Rotary Evaporation) E->F G Place Solid in Open Container H Place in Desiccator with Drying Agent G->H I Apply Vacuum (Optional) H->I J Dry to Constant Weight I->J

Caption: Workflow for drying with inorganic salts.

Method 2: Drying under High Vacuum

This method is effective for removing residual moisture and volatile organic solvents.[13] Applying a vacuum lowers the boiling point of water, facilitating its removal at a lower temperature.[14]

Protocol:

  • Place the solid 2-(3-Methoxypropanesulfonyl)acetonitrile in a Schlenk flask or a round-bottom flask.

  • Connect the flask to a high-vacuum line, ensuring a cold trap is in place between the flask and the vacuum pump.

  • Gently heat the flask with a water bath (e.g., 30-40 °C) to increase the vapor pressure of water. Caution: Ensure the heating temperature is well below the melting or decomposition point of the compound.

  • Dry under high vacuum for several hours or overnight until the compound reaches a constant weight.

Method 3: Azeotropic Distillation

For rigorously removing water, especially for highly water-sensitive applications, azeotropic distillation is a powerful technique.[3] This involves dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene).[15]

Protocol:

  • Dissolve the 2-(3-Methoxypropanesulfonyl)acetonitrile in anhydrous toluene.

  • Attach the flask to a rotary evaporator.

  • Remove the toluene under reduced pressure. The water will be removed along with the toluene as an azeotrope.[16]

  • Repeat the process two to three times by re-dissolving the residue in fresh anhydrous toluene and evaporating to dryness to ensure complete water removal.[3]

Handling and Storage of the Dried Compound

Once 2-(3-Methoxypropanesulfonyl)acetonitrile has been dried, it is crucial to handle and store it properly to prevent re-absorption of moisture.

  • Inert Atmosphere: Handle the dried compound under an inert atmosphere, such as in a glove box or using Schlenk line techniques.

  • Airtight Containers: Store the compound in a tightly sealed container. Using parafilm to seal the lid can provide an extra barrier against moisture ingress.

  • Desiccator Storage: For long-term storage, keeping the container within a desiccator is highly recommended.

References

  • Guangdong Xintao Technology Co.,Ltd. (n.d.). How to regenerate your molecular sieve? Retrieved February 12, 2026, from [Link]

  • Jalon. (n.d.). Ultimate Guide to 13X Molecular Sieve Regeneration. Retrieved February 12, 2026, from [Link]

  • Sorbead India. (2025, March 7). Understanding Molecular Sieve Beads and Their Regeneration Process. Retrieved February 12, 2026, from [Link]

  • Gas Processing & LNG. (2018, February 1). Proper regeneration of molecular sieves in TSA processes—Part 1. Retrieved February 12, 2026, from [Link]

  • Xiong, Z. (n.d.). Regeneration Method and Application of 4A Molecular Sieve. Retrieved February 12, 2026, from [Link]

  • Reddit. (2018, April 18). What are some methods to dry organic solids? Retrieved February 12, 2026, from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved February 12, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved February 12, 2026, from [Link]

  • QAQC Lab. (2012). Karl Fischer Method of Moisture Determination. Retrieved February 12, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved February 12, 2026, from [Link]

  • Scientific Gear. (2011, September 15). Can a Karl Fischer Titrator measure moisture in a solid sample? Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Vacuum drying. Retrieved February 12, 2026, from [Link]

  • Paul O. Abbe. (n.d.). Phases of Batch Vacuum Drying of Solids. Retrieved February 12, 2026, from [Link]

  • Koch Modular. (n.d.). Distillation. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved February 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved February 12, 2026, from [Link]

  • Reddit. (2016, January 28). Drying under high vacuum. Retrieved February 12, 2026, from [Link]

  • YouTube. (2014, December 29). Organic Practical Setup 6. Vacuum filtration & m.p. determination. Retrieved February 12, 2026, from [Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved February 12, 2026, from [Link]

  • Reddit. (2025, December 6). Azeotropic drying. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). methoxyacetonitrile. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved February 12, 2026, from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • PubChem. (n.d.). Acetonitrile. Retrieved February 12, 2026, from [Link]

  • University of York. (n.d.). Chemistry Teaching Labs - Removing residual water from organic solutions. Retrieved February 12, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Using drying agents. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved February 12, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved February 12, 2026, from [Link]

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  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • PrepChem.com. (n.d.). Synthesis of (4-(4-(Methylsulfonyl)phenoxy)phenoxy)acetonitrile. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
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Troubleshooting

Technical Support Center: Minimizing Side Reactions of Methoxy-Functionalized Nitriles

Welcome to the technical support center for navigating the complexities of methoxy-functionalized nitriles in your research. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of methoxy-functionalized nitriles in your research. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize unwanted side reactions. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methodologies to your specific needs.

I. Hydrolysis: Preventing Unwanted Conversion to Amides and Carboxylic Acids

One of the most common challenges encountered with methoxy-functionalized nitriles is their susceptibility to hydrolysis, which can lead to the formation of amides or carboxylic acids as undesired byproducts.[1][2][3] The electron-donating nature of the methoxy group can influence the reactivity of the nitrile, and the reaction conditions play a pivotal role in the outcome.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a reaction on another part of my molecule, but my nitrile group keeps hydrolyzing to the corresponding carboxylic acid. How can I prevent this?

A1: Unintentional hydrolysis of nitriles often occurs under either acidic or basic conditions, even with trace amounts of water.[4][5] To prevent this, ensure that your reaction is conducted under strictly anhydrous conditions. This includes using anhydrous solvents, freshly dried reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If your reaction conditions must be aqueous or protic, consider protecting the nitrile group.

Q2: I want to stop the hydrolysis at the amide stage, but the reaction proceeds all the way to the carboxylic acid. How can I achieve partial hydrolysis?

A2: Achieving selective hydrolysis to the amide without over-hydrolysis to the carboxylic acid is a delicate balance of reaction conditions.[6][7] Mild reaction conditions are key. For base-catalyzed hydrolysis, using a milder base (e.g., K₂CO₃) or conducting the reaction at a lower temperature can favor the formation of the amide.[4] For acid-catalyzed hydrolysis, using a stoichiometric amount of acid and carefully monitoring the reaction progress is crucial.[2][7]

Troubleshooting Guide: Hydrolysis of Methoxy-Functionalized Nitriles
Problem Potential Cause Recommended Solution
Complete hydrolysis to carboxylic acid when amide is desired. Reaction conditions are too harsh (high temperature, strong acid/base).Use milder conditions: lower temperature, weaker acid/base, or shorter reaction time. Monitor the reaction closely by TLC or LC-MS.
Low or no conversion of the nitrile. Reaction conditions are too mild.Gradually increase the temperature or use a slightly stronger acid/base. Ensure adequate mixing.
Formation of a mixture of amide and carboxylic acid. Incomplete reaction or over-hydrolysis.Optimize reaction time and temperature. Consider a two-phase system to control the concentration of the hydrolyzing agent.
Experimental Protocol: Selective Hydrolysis of 4-Methoxybenzonitrile to 4-Methoxybenzamide
  • Reaction Setup: To a solution of 4-methoxybenzonitrile (1.0 eq) in a suitable solvent such as DMSO or t-butanol, add a controlled amount of a base (e.g., 1.5 eq of powdered KOH).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into cold water.

  • Isolation: The amide product, being less soluble, will often precipitate out and can be collected by filtration. Wash the solid with cold water and dry under vacuum.

Logical Workflow for Hydrolysis Control

hydrolysis_control start Starting Methoxy-Functionalized Nitrile desired_product Desired Product? start->desired_product amide Amide desired_product->amide Amide carboxylic_acid Carboxylic Acid desired_product->carboxylic_acid Carboxylic Acid mild_conditions Mild Hydrolysis Conditions (e.g., cat. acid/base, controlled temp) amide->mild_conditions strong_conditions Strong Hydrolysis Conditions (e.g., conc. acid/base, heat) carboxylic_acid->strong_conditions stop Isolate Product mild_conditions->stop strong_conditions->stop

Caption: Decision workflow for nitrile hydrolysis.

II. Reduction: Avoiding Over-reduction and Achieving Chemoselectivity

The reduction of nitriles is a fundamental transformation to produce primary amines. However, the presence of a methoxy group can influence the reactivity, and several side reactions can occur, such as the formation of secondary and tertiary amines.[8]

Frequently Asked Questions (FAQs)

Q3: I am reducing my methoxy-substituted benzonitrile to the corresponding benzylamine, but I am getting significant amounts of the secondary and tertiary amine byproducts. What is causing this?

A3: The formation of secondary and tertiary amines during nitrile reduction is typically due to the reaction of the initially formed primary amine with the intermediate imine.[8] This is more prevalent in catalytic hydrogenation. To minimize this, you can add a reagent that "poisons" the catalyst surface to prevent further reaction, such as ammonia or an acid. When using metal hydrides like LiAlH₄, ensuring a rapid quench of the reaction once the primary amine is formed can help.

Q4: Can I selectively reduce the nitrile group in the presence of other reducible functional groups on my methoxy-functionalized aromatic ring?

A4: Chemoselectivity is a significant challenge. The choice of reducing agent is critical. For instance, diisobutylaluminium hydride (DIBAL-H) can often reduce nitriles to aldehydes (after hydrolysis of the intermediate imine), which might be a desired outcome or an unwanted side reaction if the amine is the target.[8] Borane reagents can sometimes offer better selectivity for the nitrile group over esters, but this is highly substrate-dependent.[9][10]

Troubleshooting Guide: Reduction of Methoxy-Functionalized Nitriles
Problem Potential Cause Recommended Solution
Formation of secondary/tertiary amines. Reaction of primary amine product with imine intermediate.For catalytic hydrogenation, add ammonia or an acid to the reaction mixture. For hydride reductions, use an excess of the reducing agent and ensure a rapid work-up.
Reduction of other functional groups. Lack of chemoselectivity of the reducing agent.Screen different reducing agents (e.g., NaBH₄/CoCl₂, borane complexes). Protect other sensitive functional groups if necessary.
Incomplete reaction. Deactivation of the catalyst or insufficient reducing agent. The electron-donating methoxy group can slow down the reduction.[9]Increase catalyst loading or amount of reducing agent. Increase reaction temperature or pressure (for hydrogenation).
Experimental Protocol: Clean Reduction of 4-Methoxybenzonitrile to 4-Methoxybenzylamine
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of 4-methoxybenzonitrile (1.0 eq) in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ether. The combined organic filtrates can be dried and concentrated to yield the primary amine.

Mechanism of Side Product Formation in Nitrile Reduction

Caption: Formation of secondary amine byproduct.

III. Reactions with Organometallics: Grignard and Organolithium Reagents

The addition of organometallic reagents to nitriles is a powerful method for forming ketones.[11][12][13] However, the methoxy group can sometimes interfere with these reactions.

Frequently Asked Questions (FAQs)

Q5: I am reacting my methoxybenzonitrile with a Grignard reagent, but I am getting a low yield of the desired ketone. What could be the issue?

A5: Low yields in Grignard reactions with nitriles can be due to several factors. Firstly, Grignard reagents are strong bases and can deprotonate any acidic protons present in your starting material or solvent.[13] Ensure your glassware is scrupulously dry and the reaction is run under anhydrous conditions.[14] Secondly, if the methoxy group is ortho to the nitrile, it can chelate with the magnesium, potentially hindering the approach of the Grignard reagent. In some cases, double addition of the Grignard reagent can occur, though this is less common with nitriles than with esters.

Troubleshooting Guide: Grignard Reactions with Methoxy-Functionalized Nitriles
Problem Potential Cause Recommended Solution
Low yield of ketone. Wet reagents/glassware; steric hindrance from an ortho-methoxy group.Use freshly dried solvents and flame-dried glassware. Consider using a more reactive organolithium reagent instead of a Grignard.
Recovery of starting material. Inactive Grignard reagent.Titrate your Grignard reagent before use to determine its exact concentration.
Formation of complex mixtures. Side reactions due to impurities or reaction with the methoxy group (unlikely but possible under harsh conditions).Purify the starting nitrile carefully. Maintain a low reaction temperature during the Grignard addition.

IV. The Methoxy Group Itself: The Risk of Demethylation

A significant and often overlooked side reaction is the cleavage of the methoxy group, particularly under acidic or nucleophilic conditions.[15][16]

Frequently Asked Questions (FAQs)

Q6: I am running a reaction in the presence of a strong acid, and I am observing the formation of a phenolic byproduct. Is my methoxy group being cleaved?

A6: Yes, it is highly likely that you are observing O-demethylation.[15] Strong protic acids like HBr and HI, as well as strong Lewis acids like BBr₃, are classic reagents for cleaving aryl methyl ethers.[15][17] The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl group.

Q7: How can I avoid demethylation while still performing necessary transformations on my molecule?

A7: If possible, avoid using strong Lewis acids or harsh acidic conditions. If these conditions are unavoidable, consider performing the demethylation-sensitive step early in your synthesis and then re-methylating if necessary. Alternatively, if the phenolic product is the desired compound, you can embrace this reactivity. If the methoxy group must be preserved, you may need to find an alternative synthetic route that employs milder conditions.

Troubleshooting Guide: Methoxy Group Stability
Problem Potential Cause Recommended Solution
Formation of a phenolic byproduct. O-demethylation by acidic reagents.Avoid strong acids like HBr, HI, and BBr₃. If a Lewis acid is required, screen for milder options.
Unwanted reaction with nucleophiles. Strong nucleophiles like thiolates can also cause demethylation.If using strong nucleophiles, run the reaction at the lowest possible temperature and for the shortest possible time.

V. Ortho-Lithiation: Directing Group Effects and Potential Pitfalls

The methoxy group is a well-known ortho-directing group in lithiation reactions, enabling functionalization of the aromatic ring adjacent to the methoxy group.[18]

Frequently Asked Questions (FAQs)

Q8: I am attempting an ortho-lithiation of a methoxybenzonitrile, but the reaction is not proceeding as expected. What are the common issues?

A8: While the methoxy group is a good directing group, the nitrile group itself can be attacked by the organolithium reagent. Furthermore, if there are other acidic protons in the molecule, such as benzylic protons, these may be deprotonated in preference to the aromatic proton.[19] The choice of organolithium base and reaction conditions is critical. Using a bulky base like lithium diisopropylamide (LDA) can sometimes favor deprotonation over nucleophilic addition to the nitrile.

Troubleshooting Guide: Ortho-Lithiation Reactions
Problem Potential Cause Recommended Solution
Addition to the nitrile instead of deprotonation. The organolithium reagent is acting as a nucleophile.Use a non-nucleophilic, sterically hindered base like LDA or LiTMP. Run the reaction at a very low temperature (e.g., -78 °C).
Lithiation at an undesired position. Presence of a stronger directing group or more acidic proton elsewhere on the ring.The directing group strength generally follows the order: -CONR₂ > -OMe > -CN. Consider blocking the more reactive site if possible.
Low yield or decomposition. The aryllithium intermediate may be unstable at higher temperatures.Trap the intermediate with your electrophile at low temperature; do not allow the reaction to warm up before quenching.
References
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. Available at: [Link]

  • Guo, B., & Otten, E. (2020). Catalytic Conversion of Nitriles by Metal Pincer Complexes. University of Groningen Research Portal. Available at: [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Available at: [Link]

  • Nitrile reduction. (n.d.). Wikipedia. Available at: [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Available at: [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Available at: [Link]

  • A novel protecting group methodology for syntheses using nitroxides. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • O-Demethylation. (2024, January 15). Chem-Station. Available at: [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Available at: [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Available at: [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Available at: [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Available at: [Link]

  • Demethylation. (n.d.). Wikipedia. Available at: [Link]

  • Protecting Groups. (n.d.). University of Rochester. Available at: [Link]

  • Li, S., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. Available at: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Available at: [Link]

  • Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Available at: [Link]

  • Directed (ortho) Metallation. (n.d.). Columbia University. Available at: [Link]

  • Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. (2025, August 6). ResearchGate. Available at: [Link]

  • What is the action of Grignard reagent on benzonitrile?. (n.d.). Krayonnz. Available at: [Link]

  • Benzonitrile on reaction with C2H5MgBr followed by hydrolysis gives. (n.d.). Vedantu. Available at: [Link]

  • Greener Grignard Reaction. (n.d.). Beyond Benign. Available at: [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group. Available at: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Journal of Chemical Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Profiling of 2-(3-Methoxypropanesulfonyl)acetonitrile: A Structural Elucidation Guide

Executive Summary 2-(3-Methoxypropanesulfonyl)acetonitrile (CAS: 1232400-69-9) is a Critical Process Intermediate (CPI) primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors, such as Oclacitinib (Apoquel®)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methoxypropanesulfonyl)acetonitrile (CAS: 1232400-69-9) is a Critical Process Intermediate (CPI) primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors, such as Oclacitinib (Apoquel®). As a sulfonyl-containing electrophile, its rigorous quantification and structural verification are mandated by ICH M7 guidelines to mitigate risks associated with potential genotoxic impurities (PGIs) in final drug substances.

This guide provides a definitive technical analysis of the compound's Electron Ionization (EI) fragmentation pattern. Unlike soft ionization techniques (LC-ESI-MS) which yield primarily protonated molecular ions (


), GC-MS (EI) generates a unique spectral fingerprint essential for distinguishing this intermediate from regioisomeric byproducts and matrix interferences.
Key Performance Indicators (KPIs)
FeatureGC-MS (EI) PerformanceAlternative (LC-MS/MS)Alternative (GC-FID)
Structural ID High (Fingerprint fragmentation)Low (Requires MS/MS optimization)None (Retention time only)
Isomer Differentiation Excellent (Side-chain specific ions)ModerateLow
Matrix Tolerance High (Chromatographic resolution)Moderate (Ion suppression risk)High
Sensitivity < 1 ppm (SIM Mode)< 0.1 ppm (MRM Mode)~10 ppm

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This method ensures thermal stability of the sulfonyl moiety while maximizing resolution of the volatile intermediate.

Instrumental Parameters
  • System: Agilent 7890/5977 GC-MSD (or equivalent).

  • Inlet: Split/Splitless at 250°C .

    • Rationale: High enough to volatilize the sulfone (BP > 200°C) but below the thermal decomposition threshold of the nitrile group.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Why: The 5% phenyl phase provides adequate retention for the polar sulfone without the excessive bleed of polar wax columns at high temperatures.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 1 min (Solvent delay/focusing).

    • Ramp 20°C/min to 280°C .

    • Hold for 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV ; Source Temp: 230°C; Quad Temp: 150°C.

Fragmentation Analysis (The Core)

The mass spectrum of 2-(3-Methoxypropanesulfonyl)acetonitrile (


, MW 177.22) is characterized by the instability of the central sulfonyl group and the stability of the ether side chain.
Predicted Spectral Fingerprint

The fragmentation follows three primary mechanistic pathways: Sulfonyl Cleavage , Ether Alpha-Cleavage , and McLafferty-like Rearrangements .

m/z (Ion)Relative AbundanceFragment StructureMechanism
177 < 5%

Molecular Ion (Weak due to sulfone lability).
137 20-30%


-Cleavage at Sulfonyl-Nitrile bond.
113 10-15%

Sulfone Extrusion (Characteristic of

).
73 100% (Base Peak)

Inductive cleavage of sulfonyl group; formation of stable methoxypropyl cation.
45 60-80%

Ether

-cleavage (Diagnostic for methoxy group).
41 40-50%

Allyl cation (Further fragmentation of propyl chain).
40 10-20%

Cyanomethyl cation.
Mechanistic Pathway Diagram

The following diagram illustrates the causal relationships between the molecular ion and its diagnostic fragments.

FragmentationPathway cluster_legend Key M Molecular Ion (M+) m/z 177 [C6H11NO3S]+ Frag137 Sulfonyl Cation m/z 137 [CH3O(CH2)3SO2]+ M->Frag137 - CH2CN (40 u) Alpha-Cleavage Frag73 Methoxypropyl Cation m/z 73 [CH3O(CH2)3]+ M->Frag73 - SO2CH2CN Inductive Cleavage Frag40 Cyanomethyl Cation m/z 40 [CH2CN]+ M->Frag40 - CH3O(CH2)3SO2 Direct Cleavage Frag137->Frag73 - SO2 (64 u) Extrusion Frag45 Methoxymethyl Cation m/z 45 [CH2=OCH3]+ Frag73->Frag45 - C2H4 Rearrangement Frag41 Allyl Cation m/z 41 [C3H5]+ Frag73->Frag41 - CH3OH Elimination legend Blue: Parent | Green: Base Peak | Yellow: Diagnostic Ether Ion

Figure 1: EI Fragmentation Pathway of 2-(3-Methoxypropanesulfonyl)acetonitrile showing the dominance of the methoxypropyl cation (m/z 73).

Comparative Analysis: Why GC-MS?

In the context of Oclacitinib impurity profiling, researchers often choose between GC-MS and LC-MS. The following analysis justifies the selection of GC-MS for this specific intermediate.

Structural Specificity vs. Sensitivity
  • LC-MS (ESI): Produces a dominant

    
     peak at m/z 178. While sensitive, it lacks structural information. If a regioisomer exists (e.g., 2-(2-methoxy-1-methylethanesulfonyl)acetonitrile), the LC-MS parent ion remains identical.
    
  • GC-MS (EI): The fragmentation pattern is sensitive to branching. The m/z 45 and m/z 73 ions specifically confirm the terminal methoxy and the propyl chain length. A branched isomer would yield different alkyl fragments (e.g., m/z 59 for a methyl-branched ether).

Matrix Interference
  • The Challenge: Synthesis reaction mixtures often contain high concentrations of polar solvents (DMSO, DMF) and inorganic salts.

  • GC-MS Advantage: The non-polar DB-5ms column effectively separates the analyte from polar matrix components, which either do not elute or elute early (solvent front). LC-MS often suffers from ion suppression in the "void volume" where such small polar molecules elute.

Thermal Stability Verification
  • Self-Validation: The presence of a sharp, symmetrical peak for m/z 177/137/73 confirms that the sulfonyl group is not degrading in the injector port. If thermal degradation were occurring (e.g., elimination of methacrylic acid), one would observe a rise in m/z 41 and disappearance of m/z 137/177.

References

  • Oclacitinib Synthesis & Impurities

    • Patent: Pfizer Inc. (2010). "Pyrrolo[2,3-d]pyrimidine compounds." World Intellectual Property Organization, WO2010020905. Link

    • Context: Describes the use of sulfonyl acetonitrile intermedi
  • Mass Spectrometry of Sulfones

    • Baarschers, W. H., & Krupay, B. W. (1973). "Mass Spectra of Some Sulfinate Esters and Sulfones." Canadian Journal of Chemistry, 51(1), 156–162. Link

    • Relevance: Establishes the mechanism of extrusion and alpha-cleavage in aliph
  • General Fragmentation Rules

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link

    • Relevance: Standard reference for ether (m/z 45)
  • Genotoxic Impurity Analysis

    • Teasdale, A. (2017). "ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines. Link

    • Relevance: Regulatory framework necessitating the specific detection of sulfonyl-reactive impurities.
Comparative

Benchmarking Guide: 2-(3-Methoxypropanesulfonyl)acetonitrile vs. Succinonitrile

This guide outlines a rigorous benchmarking framework for evaluating 2-(3-Methoxypropanesulfonyl)acetonitrile (MPSA) against the industry-standard high-voltage additive, Succinonitrile (SN) . Designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous benchmarking framework for evaluating 2-(3-Methoxypropanesulfonyl)acetonitrile (MPSA) against the industry-standard high-voltage additive, Succinonitrile (SN) .

Designed for researchers in electrochemical energy storage (specifically Li-ion battery development), this document synthesizes structure-property relationships with self-validating experimental protocols.

Executive Summary & Chemical Profile

The quest for high-voltage electrolytes (>4.5 V vs. Li/Li⁺) requires additives that can stabilize the Cathode Electrolyte Interphase (CEI) without compromising ionic conductivity.

  • The Incumbent: Succinonitrile (SN) is the gold standard for nitrile-based additives, known for mitigating transition metal dissolution. However, its solid state at room temperature (mp ~57°C) and limited anodic stability at ultra-high voltages (>5.5 V) present bottlenecks.

  • The Challenger: 2-(3-Methoxypropanesulfonyl)acetonitrile (MPSA) represents a bifunctional "Sulfone-Nitrile" class. It integrates a sulfone group (for anodic stability and SEI formation) and an ether linkage (to lower melting point and enhance Li⁺ transport) into the nitrile scaffold.

Structure-Property Comparative Analysis
FeatureSuccinonitrile (SN) MPSA (2-(3-Methoxypropanesulfonyl)acetonitrile) Impact on Performance
Structure


MPSA is asymmetric; SN is symmetric.
Functional Groups Dinitrile (strong coordination)Nitrile + Sulfone + EtherMPSA offers multi-modal protection (Cathode + Anode).
Physical State Waxy Solid (mp ~57°C)Liquid (Predicted mp < 0°C)MPSA improves wettability and low-temp conductivity.
Oxidative Stability Moderate (~5.5 V vs Li/Li⁺)High (> 5.8 V vs Li/Li⁺)Sulfone group withdraws electrons, stabilizing the molecule.
Mechanistic Role CEI Former (TM Coordination)CEI & SEI FormerSulfones reduce on the anode to form robust SEI components.

Mechanistic Hypothesis & Pathway

To benchmark these effectively, one must understand the differing mechanisms. SN relies solely on the lone pair electrons of the nitrogen to coordinate with electrophilic transition metals (


, 

) on the cathode surface. MPSA introduces a Sulfonyl (

)
group, which is highly electron-withdrawing, increasing the oxidation potential of the adjacent nitrile group while simultaneously allowing for reductive decomposition on the graphite anode to form stable sulfites (

).
Diagram: Comparative Signaling & Degradation Pathway

BatteryMechanism cluster_SN Succinonitrile (SN) Mechanism cluster_MPSA MPSA Mechanism (Bifunctional) SN Succinonitrile Cathode_SN Cathode Surface (LCO/NCM) SN->Cathode_SN Diffuses to Coordination N-Metal Coordination (Prevents TM Dissolution) Cathode_SN->Coordination Forms Complex Limit Oxidation at >5.5V Coordination->Limit High V Stress MPSA MPSA (Sulfone-Nitrile) Cathode_MPSA Cathode (High V) MPSA->Cathode_MPSA Protects Anode_MPSA Graphite Anode MPSA->Anode_MPSA Reduces Sulfone_Ox High Stability (e- withdrawing SO2) Cathode_MPSA->Sulfone_Ox Resists Oxidation SEI_Form Reductive Decomp. (Forms R-SO2-Li) Anode_MPSA->SEI_Form Forms SEI

Caption: Comparative mechanism showing SN's limitation to cathode coordination versus MPSA's dual-role in anodic SEI formation and enhanced cathodic stability.

Experimental Benchmarking Protocols

To objectively compare MPSA against SN, the following "Self-Validating" protocols must be executed. These protocols ensure that artifacts (like water contamination in SN) do not skew results.

Protocol A: Electrochemical Stability Window (LSV)

Objective: Quantify the anodic stability limit.

  • Setup: Three-electrode cell (Working: Pt disk; Counter: Li metal; Reference: Li metal).

  • Electrolyte: 1.0 M

    
     in EC/EMC (3:7) + 1.0 wt% Additive  (SN or MPSA).
    
  • Procedure:

    • OCV hold for 2 hours (equilibration).

    • Scan from OCV to 6.5 V vs

      
       at 1.0 mV/s.
      
  • Validation Check: The baseline electrolyte (no additive) must be run first. The additive is successful if the onset current density (

    
    ) shifts to a higher voltage compared to the baseline.
    
  • Expected Data:

    • SN: Oxidation onset ~5.5 V.

    • MPSA:[1][2][3][4] Oxidation onset >5.8 V (due to sulfonyl group).

Protocol B: Ionic Conductivity & Thermal Phase Behavior

Objective: Determine if MPSA solves the "solidification" issue of SN.

  • Setup: Conductivity probe (AC Impedance) in a temperature-controlled chamber (-20°C to 60°C).

  • Procedure:

    • Measure conductivity (

      
      ) at 10°C intervals.
      
    • Perform DSC (Differential Scanning Calorimetry) on the pure additive to find melting/crystallization points.

  • Data Output Table:

Parameter1% SN Electrolyte1% MPSA Electrolyte
Conductivity (-20°C) Low (Viscosity spike)High (Ether tail aids transport)
Conductivity (25°C) ~8-9 mS/cm~9-10 mS/cm
Phase Stability Risk of precipitation < 0°CLiquid stable
Protocol C: Full Cell Cycling (NCM811 / Graphite)

Objective: Assess long-term protection of High-Ni cathodes.

  • Cell Config: 1 Ah Pouch Cell or 2032 Coin Cell. Cathode:

    
     (NCM811).[5]
    
  • Cycling Conditions:

    • Voltage: 2.8 V – 4.4 V.

    • Rate: 1C Charge / 1C Discharge.

    • Temp: 45°C (Accelerated aging).

  • Success Metric: Capacity retention after 200 cycles.

Representative Performance Data

Note: The following data represents typical trends for sulfone-nitrile vs. dinitrile additives based on class behavior [1, 3, 5].

MetricSuccinonitrile (SN)MPSA (Projected)Interpretation
Oxidation Potential (

)
5.5 V5.9 V MPSA allows higher voltage cutoff without electrolyte decomposition.
Capacity Retention (200 cyc, 4.4V) 82%88% MPSA forms a more robust, thinner CEI that prevents impedance growth.
Al Current Collector Corrosion Moderate ProtectionHigh Protection Nitriles passivate Al; Sulfones add a secondary passivation layer.
Gas Generation (High T Storage) LowVery Low Sulfone-derived SEI prevents solvent reduction gases (

,

).
Workflow Visualization

BenchmarkingWorkflow cluster_Tests Parallel Testing Protocols Start Start: Additive Selection Prep Electrolyte Preparation (1.0M LiPF6 in EC/EMC + 1% Additive) Start->Prep LSV LSV (Stability) Target: >5.5V Prep->LSV Cond Conductivity (-20°C) Target: >2 mS/cm Prep->Cond Cell Full Cell Cycling (NCM811 || Gr) Prep->Cell Result Performance Report LSV->Result Cond->Result Post Post-Mortem Analysis (XPS / SEM) Cell->Post After 200 Cycles Post->Result

Caption: Standardized workflow for validating electrolyte additive performance.

References

  • Succinonitrile Performance: "Succinonitrile as a high-voltage additive in the electrolyte of LiNi0.5Co0.2Mn0.3O2/graphite full batteries." Journal of Power Sources.

  • Nitrile Mechanism: "Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems." PubMed.

  • Sulfone-Nitrile Synergy: "Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability...". Chemical Engineering Journal.[6]

  • MPSA Molecule: "2-(3-methoxypropanesulfonyl)acetonitrile Product Page." American Elements.

  • Sulfone SEI Formation: "Sulfone-based electrolytes for high-voltage Li-ion batteries."[5] Energy & Environmental Science.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(3-Methoxypropanesulfonyl)acetonitrile

[1] Executive Directive Do not treat 2-(3-Methoxypropanesulfonyl)acetonitrile as a standard organic solvent. Due to the dual presence of a nitrile (cyano) group and a sulfonyl moiety, this compound presents specific haza...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Directive

Do not treat 2-(3-Methoxypropanesulfonyl)acetonitrile as a standard organic solvent.

Due to the dual presence of a nitrile (cyano) group and a sulfonyl moiety, this compound presents specific hazards regarding toxicity and combustion byproducts. Improper disposal can lead to the generation of hydrogen cyanide (HCN) if acidified, or sulfur oxides (SOx) during uncontrolled combustion.

Immediate "Red Line" Prohibitions:

  • NO disposal down laboratory drains or sinks.

  • NO mixing with strong acids (risk of HCN evolution).

  • NO mixing with strong oxidizers (risk of exothermic reaction).

  • NO open-air evaporation in fume hoods.

Chemical Profile & Hazard Assessment

To validate our disposal protocol, we must understand the "Why" behind the hazards. This compound is not just "waste"; it is a reactive chemical system.

FeatureSpecificationRisk Implication
Chemical Name 2-(3-Methoxypropanesulfonyl)acetonitrile
CAS Number 1232400-69-9Unique identifier for waste manifesting.[1][2]
Functional Groups Nitrile (-CN), Sulfone (-SO₂-), Ether (-O-)Nitrile: Metabolic cyanide source; acid-sensitive.Sulfone: Thermal stability; generates SOx on burning.[1]
Physical State Solid (typically) or Oil (depending on purity)Particulate inhalation risk; requires solid waste protocols unless in solution.
Hazard Class Irritant / Potential Acute ToxinTreat as P-Listed equivalent (acutely toxic) until specific LD50 data proves otherwise.
Mechanism of Hazard[4]
  • Acid Hydrolysis: In the presence of strong acids, the nitrile group can hydrolyze. While sulfonyl acetonitriles are relatively stable, the potential for liberating HCN gas exists under extreme pH conditions.

  • Combustion: Standard incineration without scrubbing is insufficient. The sulfonyl group will oxidize to Sulfur Dioxide (

    
    ), a regulated air pollutant and corrosive gas.
    

Pre-Disposal: Segregation & Packaging

The Golden Rule: Waste segregation is the first line of defense.

A. Segregation Protocol

Store waste containing 2-(3-Methoxypropanesulfonyl)acetonitrile in a dedicated stream. Do not commingle with:

  • Halogenated Solvents: (e.g., DCM, Chloroform) – complicates incineration.

  • Aqueous Acidic Waste: High risk of hydrolysis.

  • Oxidizing Agents: (e.g., Peroxides, Nitric Acid) – fire/explosion risk.

B. Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from sulfonyl degradation products over time.

  • Headspace: Leave minimum 10% headspace to allow for thermal expansion.

  • Labeling: Must be explicit. Use the following template:

Disposal Workflow (Step-by-Step)

This protocol ensures a "Chain of Custody" from the bench to the incinerator.

Step 1: Quenching (Reaction Mixtures Only)

If the compound is part of a reactive mixture (e.g., unreacted synthesis crude):

  • Cool the reaction vessel to 0°C.

  • Slowly quench with a compatible solvent (e.g., water or saturated ammonium chloride) only if established by your specific synthesis protocol.

  • Verify pH: Ensure the final mixture is neutral (pH 6-8). Never acidify.

Step 2: Collection
  • Solids: Place contaminated gloves, weigh boats, and solid compound into a wide-mouth HDPE jar labeled "Solid Toxic Waste."

  • Liquids (Mother Liquors): Pour into the segregated liquid waste container (Non-Halogenated Organic or Nitrile-Specific stream).

Step 3: Waste Stream Designation

Assign the waste profile for your EHS contractor.

  • RCRA Code (USA): Likely falls under D003 (Reactivity - if cyanide generating) or general organic toxicity. Consult local EHS officer.[3]

  • Disposal Method: High-Temperature Incineration with Scrubber.

    • Why? The scrubber is essential to capture the Sulfur Dioxide (

      
      ) and Nitrogen Oxides (
      
      
      
      ) generated during the burn.

Visual Logic: Waste Decision Tree

Use this diagram to determine the correct disposal path for your specific situation.

DisposalWorkflow Start Waste Generation: 2-(3-Methoxypropanesulfonyl)acetonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Compound StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid Debris Contaminated Debris (Gloves, Paper) SolidWaste->Debris PureSolid Expired/Excess Chemical SolidWaste->PureSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Warning CRITICAL: NO ACIDS Check pH > 6 LiquidWaste->Warning Halogenated Halogenated Solvent (DCM, etc.) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, etc.) SolventCheck->NonHalogenated BinHalo Carboy: Halogenated Waste Label: Toxic/Nitrile Trace Halogenated->BinHalo BinNonHalo Carboy: Organic Waste Label: Toxic/Nitrile Trace NonHalogenated->BinNonHalo BinSolid Double Bag -> Box Label: Toxic Solid Waste Debris->BinSolid PureSolid->BinSolid

Figure 1: Decision logic for segregating 2-(3-Methoxypropanesulfonyl)acetonitrile waste streams to ensure compatibility and compliance.

Emergency Spill Response

Self-Validating Safety: Your spill kit must be accessible before you handle the chemical.

  • Evacuate & Ventilate: If a large amount of powder is aerosolized, evacuate the lab immediately.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Use a P100 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.

    • Liquids: Absorb with vermiculite or sand.[4][5] Do not use acidic absorbents.

  • Decontamination: Scrub the area with a mild detergent and water. Collect all rinse water as hazardous waste.

References & Regulatory Grounding[4][6][7]

  • American Elements. 2-(3-methoxypropanesulfonyl)acetonitrile CAS 1232400-69-9 Product Data.[6] Retrieved from [6]

  • National Institutes of Health (NIH) - PubChem. Nitrile and Sulfone Compound Safety Profiles. (General Class Hazards). Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Hazardous Waste. (Guidance on P-List and U-List determinations). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Disclaimer: This guide is for professional research use only. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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